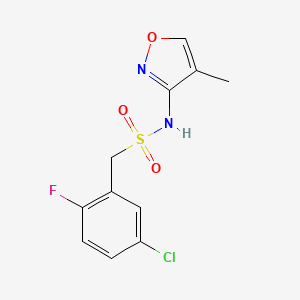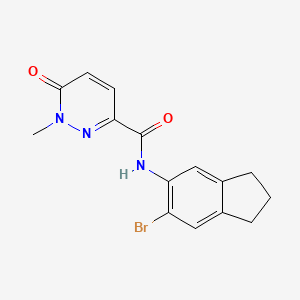
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol, also known as DMXB-A, is a compound that has been studied for its potential therapeutic applications. It is a cholinergic agonist that selectively activates nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning, memory, and attention.
科学的研究の応用
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
作用機序
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol selectively activates nAChRs, which are ion channels that are widely distributed in the central and peripheral nervous systems. Activation of nAChRs leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, memory, and attention in animal models and human clinical trials. It has also been shown to have neuroprotective effects and to improve neuronal survival in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol has several advantages for lab experiments, including its selectivity for nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on (2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol, including the development of novel analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, this compound is a compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It selectively activates nAChRs, leading to the release of neurotransmitters that are involved in various physiological processes. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
合成法
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol can be synthesized using a multi-step process that involves the reaction of thioamide with a protected amino alcohol, followed by deprotection and esterification. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to achieve high yields and purity of this compound.
特性
IUPAC Name |
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-10(2,3)9(6-13)12-5-8-4-11-7-14-8/h4,7,9,12-13H,5-6H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBYCJGTADCSO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NCC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NCC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)

![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679417.png)
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)

